4-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
4-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring with a ketone group. The presence of an iodine atom and a methyl group on the indenone structure makes this compound unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one typically involves the iodination of 7-methyl-2,3-dihydro-1H-inden-1-one. This can be achieved through electrophilic substitution reactions using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran at low temperatures.
Major Products
Substitution: Formation of 4-substituted-7-methyl-2,3-dihydro-1H-inden-1-one derivatives.
Oxidation: Formation of this compound carboxylic acid or corresponding ketones.
Reduction: Formation of 4-iodo-7-methyl-2,3-dihydro-1H-inden-1-ol.
Scientific Research Applications
4-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can facilitate the formation of reactive intermediates, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one: Similar structure with a bromine atom instead of iodine.
4-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one: Similar structure with a chlorine atom instead of iodine.
4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 4-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one imparts unique reactivity compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s chemical behavior, making it more suitable for specific applications in synthesis and research.
Properties
Molecular Formula |
C10H9IO |
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Molecular Weight |
272.08 g/mol |
IUPAC Name |
4-iodo-7-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9IO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 |
InChI Key |
KHTBJPUQKSNPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)I)CCC2=O |
Origin of Product |
United States |
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